molecular formula C11H13BrN2OS B2651389 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1334374-40-1

6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2651389
CAS No.: 1334374-40-1
M. Wt: 301.2
InChI Key: KIQLUGLKPPPNGD-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine (CAS 2034155-44-5) is a high-value benzothiazole derivative supplied as a 4-methylbenzenesulfonate salt for enhanced stability. This compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The benzothiazole core is recognized as a privileged structure in pharmaceutical development, with documented scientific interest in similar derivatives exhibiting significant central nervous system activities, including antidepressant and anticonvulsant effects in preclinical models . The molecular structure incorporates a bromine atom at the 6-position, which provides a handle for further functionalization via metal-catalyzed cross-coupling reactions, and a 2-ethoxyethyl side chain on the nitrogen atom that influences physicochemical properties. Its synthesis follows established routes for related thiazol-2(3H)-imine systems, which can be efficiently constructed via multi-component reactions in innovative solvents like ionic liquids, offering enhanced efficiency and selectivity . This product is intended for research applications as a building block in organic synthesis or as a standard in analytical studies. It is strictly for in vitro use in laboratory settings. This compound is not a drug, has not been approved by the FDA for any medical purpose, and is strictly prohibited for diagnostic, therapeutic, or any form of human or veterinary use.

Properties

IUPAC Name

6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2OS/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQLUGLKPPPNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable precursor, such as 2-aminothiophenol, with a brominated compound under acidic conditions.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through an alkylation reaction. This involves reacting the intermediate product with an ethoxyethyl halide in the presence of a base, such as potassium carbonate, to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving thiazole derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3 and 6

Key structural analogs differ in substituents at positions 3 (N-substituent) and 6 (halogen or functional group). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties/Applications Sources
6-Bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 2-ethoxyethyl Br 301.20 High solubility (as tosylate salt); scaffold for radiopharmaceuticals
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-imine Methyl Br 243.13 Compact structure; lab-scale synthesis
3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine Methyl SO₂CH₃ 242.31 Electron-withdrawing group; potential bioactivity
6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine 2-(methylthio)ethyl F 278.80 (HCl salt) Enhanced lipophilicity; intermediate for drug discovery
3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine Allyl Cl 228.72 (HBr salt) Reactive allyl group for further functionalization

Spectral and Electronic Properties

  • NMR Spectroscopy :
    • The ethoxyethyl group in the target compound shows distinct signals: δ ~3.5–3.7 ppm (OCH₂CH₃) and δ ~1.2 ppm (CH₃) in ¹H-NMR .
    • Methylsulfonyl derivatives exhibit deshielded ¹³C-NMR signals near δ 45–50 ppm for the SO₂CH₃ group .
  • Electronic Effects :
    • Electron-withdrawing groups (e.g., SO₂CH₃, Br) decrease electron density on the benzothiazole ring, altering reactivity in electrophilic substitutions .
    • Ethoxyethyl and allyl substituents enhance solubility and provide sites for further conjugation .

Biological Activity

6-Bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H14BrN2OS
  • Molecular Weight : Approximately 320.23 g/mol

The structure features a bromine atom at position 6 of the benzo[d]thiazole ring, combined with an ethoxyethyl group at position 3. This unique arrangement may contribute to its biological activity by enhancing interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways:

  • Apoptosis Induction : Compounds in this class have been shown to activate caspases and other apoptotic markers in cancer cell lines.
  • Cell Cycle Arrest : Some studies report that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections:

  • Gram-positive and Gram-negative Bacteria : The compound has been tested against various strains, showing notable inhibition zones in disk diffusion assays.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bromine atom and the ethoxyethyl group appears to enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 6; ethoxyethyl groupAnticancer, antimicrobial
6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imineBromine at position 6; methoxyethyl groupAnticancer
N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imineDifferent nitrogen substitutionAltered reactivity

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various benzothiazole derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via TUNEL assays.

Study 2: Antimicrobial Testing

A separate investigation into the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential for development as an antimicrobial agent.

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